Cas no 1994788-58-7 (3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-(1-methylethyl)-5-(4-pyrimidinyl)-)

3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-(1-methylethyl)-5-(4-pyrimidinyl)- 化学的及び物理的性質
名前と識別子
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- 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-(1-methylethyl)-5-(4-pyrimidinyl)-
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- インチ: 1S/C9H11N5S/c1-6(2)14-8(12-13-9(14)15)7-3-4-10-5-11-7/h3-6H,1-2H3,(H,13,15)
- InChIKey: QYMRRVBQJMJHDK-UHFFFAOYSA-N
- ほほえんだ: N1=C(C2C=CN=CN=2)N(C(C)C)C(=S)N1
3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-(1-methylethyl)-5-(4-pyrimidinyl)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-782585-0.05g |
4-(propan-2-yl)-5-(pyrimidin-4-yl)-4H-1,2,4-triazole-3-thiol |
1994788-58-7 | 95.0% | 0.05g |
$587.0 | 2025-02-22 | |
Enamine | EN300-782585-0.1g |
4-(propan-2-yl)-5-(pyrimidin-4-yl)-4H-1,2,4-triazole-3-thiol |
1994788-58-7 | 95.0% | 0.1g |
$615.0 | 2025-02-22 | |
Enamine | EN300-782585-5.0g |
4-(propan-2-yl)-5-(pyrimidin-4-yl)-4H-1,2,4-triazole-3-thiol |
1994788-58-7 | 95.0% | 5.0g |
$2028.0 | 2025-02-22 | |
Enamine | EN300-782585-0.5g |
4-(propan-2-yl)-5-(pyrimidin-4-yl)-4H-1,2,4-triazole-3-thiol |
1994788-58-7 | 95.0% | 0.5g |
$671.0 | 2025-02-22 | |
Enamine | EN300-782585-2.5g |
4-(propan-2-yl)-5-(pyrimidin-4-yl)-4H-1,2,4-triazole-3-thiol |
1994788-58-7 | 95.0% | 2.5g |
$1370.0 | 2025-02-22 | |
Enamine | EN300-782585-10.0g |
4-(propan-2-yl)-5-(pyrimidin-4-yl)-4H-1,2,4-triazole-3-thiol |
1994788-58-7 | 95.0% | 10.0g |
$3007.0 | 2025-02-22 | |
Enamine | EN300-782585-1.0g |
4-(propan-2-yl)-5-(pyrimidin-4-yl)-4H-1,2,4-triazole-3-thiol |
1994788-58-7 | 95.0% | 1.0g |
$699.0 | 2025-02-22 | |
Enamine | EN300-782585-0.25g |
4-(propan-2-yl)-5-(pyrimidin-4-yl)-4H-1,2,4-triazole-3-thiol |
1994788-58-7 | 95.0% | 0.25g |
$642.0 | 2025-02-22 |
3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-(1-methylethyl)-5-(4-pyrimidinyl)- 関連文献
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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Shiqiang Luo,Weiwei Sun,Jianhuang Ke,Yiqi Wang,Shuangke Liu,Xiaobin Hong,Yujie Li,Yufang Chen,Wei Xie,Chunman Zheng Nanoscale, 2018,10, 22601-22611
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192
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Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-(1-methylethyl)-5-(4-pyrimidinyl)-に関する追加情報
Introduction to 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-(1-methylethyl)-5-(4-pyrimidinyl) and Its Significance in Modern Chemical Biology
The compound with the CAS number 1994788-58-7, identified as 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-(1-methylethyl)-5-(4-pyrimidinyl), represents a fascinating molecule in the realm of chemical biology. This heterocyclic compound belongs to the triazole-thione class, a scaffold that has garnered significant attention due to its versatile pharmacological properties. The structural features of this molecule, particularly the presence of a triazole ring and a thione group, contribute to its unique reactivity and potential biological activity.
Recent advancements in medicinal chemistry have highlighted the importance of triazole derivatives in drug discovery. The triazole ring is a privileged structure that has been incorporated into numerous therapeutic agents due to its ability to enhance binding affinity and metabolic stability. In particular, the combination of a triazole-thione moiety has shown promise in targeting various biological pathways. The compound under discussion incorporates additional functional groups, including a 4-pyrimidinyl substituent, which further modulates its pharmacokinetic and pharmacodynamic profiles.
The 2,4-dihydro-4-(1-methylethyl) moiety in the molecular structure adds complexity and specificity to the compound. This branched alkyl group not only influences the electronic properties of the molecule but also affects its solubility and bioavailability. Such structural modifications are critical in optimizing drug-like properties, ensuring that the compound can effectively interact with biological targets while maintaining stability in vivo.
Current research in chemical biology emphasizes the exploration of novel heterocyclic compounds for their potential therapeutic applications. The pyrimidine moiety present in this compound is particularly noteworthy, as pyrimidine derivatives are well-documented for their role in various biological processes. The integration of a pyrimidine ring with a triazole-thione core creates a multifunctional entity that could serve as a lead compound for further development.
In vitro studies have begun to elucidate the mechanistic aspects of this compound. Preliminary data suggest that it may exhibit inhibitory activity against certain enzymes and receptors implicated in inflammatory and infectious diseases. The triazole-thione core is known to possess oxidoreductase activity, which could be leveraged for therapeutic intervention. Additionally, the presence of the pyrimidine substituent may enhance binding interactions with nucleic acid-based targets, opening avenues for applications in antiviral and anticancer research.
The synthesis of this compound involves multi-step organic reactions that showcase the ingenuity of modern synthetic chemistry. The introduction of complex functional groups while maintaining regioselectivity is a testament to the advancements in synthetic methodologies. Techniques such as transition metal-catalyzed cross-coupling reactions have been instrumental in constructing the intricate framework of this molecule.
From a computational chemistry perspective, modeling studies have been conducted to predict the binding affinity and interaction patterns of this compound with potential biological targets. These studies often employ molecular docking algorithms to simulate how the molecule might interact with proteins or enzymes at an atomic level. Such simulations provide valuable insights into optimizing lead structures before proceeding to experimental validation.
The potential applications of 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-(1-methylethyl)-5-(4-pyrimidinyl) extend beyond traditional pharmaceuticals. Its unique structural features make it an attractive candidate for development as an agrochemical or as a tool compound in biochemical research. The ability to modulate biological pathways with precision underscores its versatility and broad utility.
As research progresses, it is anticipated that derivatives of this compound will be synthesized and evaluated for their efficacy in various disease models. The integration of cutting-edge technologies such as high-throughput screening and artificial intelligence-driven drug design will accelerate the discovery process. Collaborative efforts between academia and industry are essential to translate these findings into tangible therapeutic solutions.
The significance of this compound lies not only in its current applications but also in its potential future contributions to science and medicine. By leveraging its unique structural attributes, researchers aim to develop novel treatments that address unmet medical needs. The journey from laboratory discovery to clinical application is long and challenging but holds immense promise for innovation.
1994788-58-7 (3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-(1-methylethyl)-5-(4-pyrimidinyl)-) 関連製品
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